Ethyl 2-iso-propoxyphenyl sulfide
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Overview
Description
Ethyl 2-iso-propoxyphenyl sulfide is an organic compound with the molecular formula C11H16OS. It is characterized by the presence of an ethyl group, an iso-propoxy group, and a phenyl sulfide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iso-propoxyphenyl sulfide can be synthesized through several synthetic routes. One common method involves the reaction of 2-iso-propoxyphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the ethyl halide, resulting in the formation of the sulfide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iso-propoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and iso-propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-iso-propoxyphenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfide-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of ethyl 2-iso-propoxyphenyl sulfide involves its interaction with specific molecular targets. The sulfide group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Ethyl 2-iso-propoxyphenyl sulfide can be compared with other similar compounds, such as:
Methyl phenyl sulfide: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl phenyl sulfide: Lacks the iso-propoxy group.
Thioanisole: Contains a methoxy group instead of an iso-propoxy group.
The uniqueness of this compound lies in its combination of the ethyl and iso-propoxy groups, which confer distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-ethylsulfanyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-13-11-8-6-5-7-10(11)12-9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTVVGWPTVYLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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